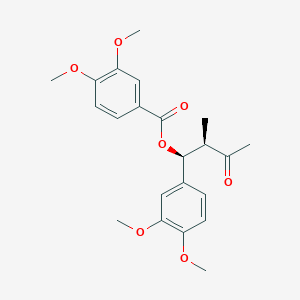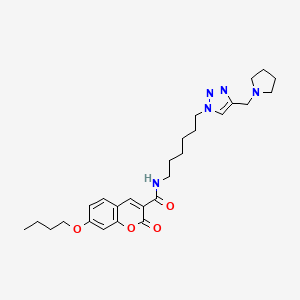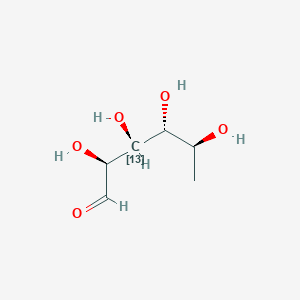![molecular formula C26H24ClN3O6 B12406529 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a topoisomerase I inhibitor known for its effective antibody-drug conjugate (ADC) activity. This compound can be delivered to cells through conjugated antibody targeting, making it a valuable tool in both in vivo and in vitro research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.
Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals.
Wirkmechanismus
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Topoisomerase I inhibitor 10: Selectively inhibits leishmanial topoisomerase IB and exhibits antileishmanial activity.
Compound 13: Another topoisomerase I inhibitor with similar properties and applications.
Uniqueness
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) stands out due to its effective ADC activity and ability to be delivered to cells through conjugated antibody targeting. This unique feature enhances its applicability in targeted cancer therapy and other research areas .
Eigenschaften
Molekularformel |
C26H24ClN3O6 |
|---|---|
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride |
InChI |
InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1 |
InChI-Schlüssel |
RZASSNKEOKWEIG-GODSSRNBSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)










![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
